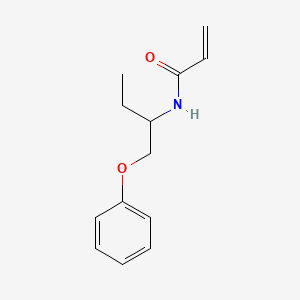
9-Chloro-8-fluoro-7-méthyl-1,2,3,4-tétrahydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in medicinal chemistry and material science. The presence of chlorine, fluorine, and methyl groups in its structure makes it a unique compound with distinct chemical properties.
Applications De Recherche Scientifique
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives, which are valuable in various chemical research studies.
Medicine: Acridine derivatives, including 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, are investigated for their potential use as antimalarial, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Méthodes De Préparation
The synthesis of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chloro-3-fluoroaniline and 2-methylcyclohexanone can be used. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
Mécanisme D'action
The mechanism of action of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes. Additionally, the compound can interact with DNA, intercalating between base pairs and disrupting the replication process, which is a mechanism commonly exploited in anticancer therapies.
Comparaison Avec Des Composés Similaires
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as:
Acridine: The parent compound, which lacks the chlorine, fluorine, and methyl substituents.
9-Chloroacridine: Similar to the target compound but without the fluorine and methyl groups.
8-Fluoroacridine: Lacks the chlorine and methyl groups.
7-Methylacridine: Lacks the chlorine and fluorine groups.
The uniqueness of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCAMFSOZPJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2449976.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)



![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)


![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)
![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
